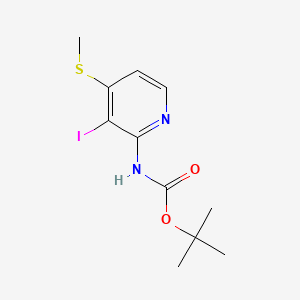

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Description

Chemical Structure and Properties The compound tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (hereafter referred to as the target compound) is a pyridine derivative functionalized with an iodine atom at the 3-position, a methylthio (-SMe) group at the 4-position, and a tert-butyl carbamate (-Boc) protecting group at the 2-position.

Key features of the target compound include:

- Iodo substituent: Enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

- Methylthio group: A moderately electron-donating substituent that can influence electronic properties and participate in sulfur-based reactions.

- Boc protection: Commonly used to stabilize amines during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-(3-iodo-4-methylsulfanylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2S/c1-11(2,3)16-10(15)14-9-8(12)7(17-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTLWQKJBLQWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733768 | |

| Record name | tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211504-19-6 | |

| Record name | tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Pyridinyl Amine

Initial synthesis begins with Boc protection of 2-aminopyridine derivatives. For example, tert-butyl (6-chloropyridin-3-yl)carbamate is prepared by treating 6-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. This step typically proceeds in >90% yield under anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

Lithiation and Iodination

The iodination of Boc-protected pyridines is achieved through lithiation at low temperatures (-78°C) using n-BuLi or tert-butyllithium (t-BuLi). For instance, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes deprotonation at C4 in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), forming a stabilized lithium intermediate. Subsequent addition of iodine (I₂) in THF or diethyl ether introduces the iodine atom, yielding tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with 32.3–57% efficiency.

Reaction Conditions:

Methylthio Group Introduction

The methylthio (SMe) group at C4 is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. In one approach, a thiolate anion (generated from NaSH or thiourea) displaces a leaving group (e.g., Cl) on the pyridine ring, followed by methylation with methyl iodide (MeI). Alternatively, Pd-catalyzed cross-coupling with methylthiol reagents (e.g., MeSLi) enables direct SMe incorporation.

Example Protocol:

Early-Stage Sulfur Incorporation

An alternative route involves introducing the SMe group prior to iodination. For example, 4-(methylthio)pyridin-2-amine is Boc-protected and subjected to lithiation-iodination at C3. This method avoids competing directing effects but requires careful control of reaction kinetics to prevent over-iodination.

Key Challenges:

-

Competing iodination at C5 due to SMe’s para-directing influence.

-

Sensitivity of the SMe group to oxidation under basic conditions.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Optimal iodination yields (32–57%) are achieved in polar aprotic solvents (THF, Et₂O) at -78°C, minimizing side reactions such as Li-I exchange or proto-deiodination. Elevated temperatures (>-40°C) reduce regioselectivity, leading to mixed iodination products.

Analytical Characterization

Spectroscopic Data

Purity and Stability

The compound is stored at 2–8°C under inert atmosphere to prevent Boc cleavage or SMe oxidation. HPLC analysis typically shows >95% purity when purified via silica gel chromatography (eluent: hexane/EtOAc 4:1).

Comparative Analysis of Methodologies

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Late-Stage Iodination | Boc protection → Iodination → SMe intro | 32–45% | High regioselectivity | Multiple steps, moderate yields |

| Early SMe Introduction | SMe intro → Boc protection → Iodination | 40–57% | Fewer competing directing effects | Risk of SMe oxidation during lithiation |

Industrial-Scale Considerations

Scalable synthesis requires:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of tert-butyl carbamate-protected pyridine derivatives. Below is a detailed comparison with key analogs:

Structural Analogues and Their Properties

*Inferred from structural analysis.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., I, Cl, F): Increase reactivity for nucleophilic aromatic substitution or cross-coupling. The target compound’s iodine atom offers superior leaving-group ability compared to chloro or fluoro analogs . Methoxy analogs (e.g., 4-iodo-5-methoxypyridin-3-ylcarbamate) may exhibit higher solubility due to polar oxygen .

Molecular Weight and Steric Effects :

- The target compound’s molecular weight (~380.21 g/mol) is higher than fluoro or chloro analogs due to the sulfur atom and larger substituents. Steric hindrance from the tert-butyl group is consistent across all Boc-protected derivatives.

Comparison with Analogues:

- tert-Butyl (4-methylpyridin-2-yl)carbamate: Synthesized in 93% yield via Boc protection of 2-amino-4-methylpyridine, outperforming literature methods .

Biological Activity

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. It is characterized by a pyridine ring substituted with an iodine atom and a methylthio group, along with a tert-butyl carbamate moiety. This compound is primarily utilized as an intermediate in organic synthesis and has garnered attention for its possible biological activities, including enzyme inhibition and antimicrobial properties.

- Molecular Formula : C₁₁H₁₅IN₂O₂S

- Molecular Weight : 366.22 g/mol

- Appearance : Solid

- Density : 1.131 g/cm³

- Boiling Point : 252.7°C at 760 mmHg

- Melting Point : 116-120°C

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodo-4-(methylthio)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the carbamate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It may function as an enzyme inhibitor by binding to active sites, thus hindering substrate interaction and catalytic activity.

Pharmacological Potential

Research indicates that compounds similar to this compound often exhibit various pharmacological activities:

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential applications:

- Inhibition Studies : A related compound demonstrated significant inhibition of β-secretase and acetylcholinesterase, which are crucial in Alzheimer’s disease pathology. This suggests that similar structures could be explored for neuroprotective effects .

- Cell Viability Assays : In vitro studies have shown that certain analogs can improve cell viability in the presence of toxic agents like Aβ peptides, indicating potential neuroprotective properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| tert-Butyl (3-chloro-4-(methylthio)pyridin-2-yl)carbamate | Chlorine instead of iodine | Antimicrobial potential |

| tert-Butyl (3-bromo-4-(methylthio)pyridin-2-yl)carbamate | Bromine instead of iodine | Potential anticancer activity |

| tert-butyl (4-hydroxyphenyl)carbamate | Hydroxy group addition | Neuroprotective effects |

The unique combination of functional groups in this compound enhances its reactivity and specificity compared to other halogenated analogs, making it an interesting candidate for further biological evaluation.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalized pyridine derivatives. A common approach includes:

- Step 1 : Introduction of the methylthio group at the 4-position of pyridine via nucleophilic substitution using sodium methanethiolate under anhydrous conditions .

- Step 2 : Iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C .

- Step 3 : Carbamate formation by reacting the amine group with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) .

Optimization : Key parameters include temperature control (<30°C to prevent Boc-group cleavage), inert atmosphere (N₂/Ar) to avoid oxidation of the methylthio group, and stoichiometric ratios (1.2–1.5 equivalents of iodinating agents for high yield). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodination shifts C3 signals downfield; methylthio group shows distinct δ ~2.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄IN₂O₂S: calc. 381.9804, obs. 381.9802) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3-iodo vs. 5-iodo isomers). SHELX programs are widely used for refinement .

Data Reconciliation : Discrepancies in melting points or spectral data may arise from residual solvents or polymorphic forms. Recrystallization (e.g., from ethanol/water) and TGA-DSC analysis clarify thermal stability .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

Key reactions include:

- Suzuki-Miyaura Coupling : The 3-iodo group participates in Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives .

- Nucleophilic Substitution : The methylthio group can be oxidized to sulfone (H₂O₂/AcOH) or displaced by amines (e.g., piperidine in DMSO at 100°C) .

- Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl carbamate, yielding the free amine for further functionalization .

Substituent Effects : The electron-withdrawing iodine atom enhances electrophilicity at C3, while the methylthio group stabilizes intermediates via resonance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs (e.g., bromo/methyl derivatives)?

Contradictions often arise from steric/electronic differences. For example:

- Case Study : A bromo analog may show faster Suzuki coupling than the iodo derivative due to lower steric hindrance, but the iodo group’s higher electronegativity increases oxidative addition efficiency.

- Methodology :

- Perform kinetic studies (e.g., monitoring reaction progress via HPLC) .

- Computational modeling (DFT) to compare transition-state energies .

- Use Hammett plots to correlate substituent effects with reaction rates .

Resolution : Adjust catalyst loading (e.g., 5 mol% Pd for iodine vs. 2 mol% for bromine) or solvent polarity (e.g., DMF for iodine, THF for bromine) .

Q. What strategies are effective in optimizing enantioselective synthesis or chiral resolution of derivatives?

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinones) during carbamate formation, followed by auxiliary removal .

- Kinetic Resolution : Use lipases (e.g., CAL-B) in asymmetric hydrolysis of racemic intermediates .

- Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers with >99% ee .

Data Validation : Compare experimental optical rotation with computed values (TDDFT) to confirm configuration .

Q. How can computational tools predict biological activity or metabolic pathways for this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The methylthio group may occupy hydrophobic pockets, while the carbamate hydrogen-bonds with catalytic residues .

- ADMET Prediction : SwissADME estimates logP (~2.8) and CYP450 metabolism (major oxidation at the methylthio group) .

- MD Simulations : GROMACS simulates binding stability over 100 ns, revealing conformational flexibility in the pyridine ring .

Experimental Correlation : Validate predictions with in vitro assays (e.g., microsomal stability studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.